N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the acetylphenyl and methoxyphenyl groups through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effect. For instance, it could bind to an enzyme’s active site, blocking its activity and thereby exerting an antimicrobial effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- N-(4-acetylphenyl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Uniqueness
N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16(27)17-5-9-19(10-6-17)24-22(28)4-3-15-26-23(29)14-13-21(25-26)18-7-11-20(30-2)12-8-18/h5-14H,3-4,15H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKYQNWPPKTJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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